molecular formula C11H12 B1625897 3-Ethyl-1H-indene CAS No. 2294-91-9

3-Ethyl-1H-indene

Cat. No.: B1625897
CAS No.: 2294-91-9
M. Wt: 144.21 g/mol
InChI Key: YRXLGZMIIFCVJM-UHFFFAOYSA-N
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Description

3-Ethyl-1H-indene is an organic compound that belongs to the class of indenes Indenes are bicyclic hydrocarbons consisting of a benzene ring fused to a five-membered ring containing a double bond The ethyl group in this compound is attached to the third carbon of the indene structure

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Ethyl-1H-indene can be synthesized through several methods. One common approach involves the cyclization of 2-alkyl-1-ethynylbenzene derivatives. This reaction is typically catalyzed by a ruthenium complex, such as TpRuPPh3(CH3CN)2PF6, in hot toluene. The cyclization mechanism involves a 1,5-hydrogen shift of an initial metal-vinylidene intermediate .

Another method involves the reaction of 2-(chloromethyl)phenylboronic acid with alkynes in the presence of a rhodium catalyst. The regioselectivity of this reaction depends on the steric nature of the substituent on the alkynes .

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of readily available substituted phenols as starting materials. This approach includes a sequence of reactions such as palladium-catalyzed Suzuki coupling and ruthenium-catalyzed ring-closing metathesis to construct functionalized indene derivatives in excellent yields .

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-1H-indene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form indanones or other oxygenated derivatives.

    Reduction: Reduction reactions can convert this compound to indanes.

    Substitution: Electrophilic substitution reactions can occur on the benzene ring, leading to the formation of various substituted indenes.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or other metal catalysts is often employed.

    Substitution: Electrophilic substitution reactions typically use reagents such as halogens, nitrating agents, or sulfonating agents under acidic conditions.

Major Products Formed

    Oxidation: Indanones and other oxygenated derivatives.

    Reduction: Indanes.

    Substitution: Various substituted indenes depending on the electrophile used.

Scientific Research Applications

3-Ethyl-1H-indene has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Ethyl-1H-indene and its derivatives involves interactions with various molecular targets. For instance, indene derivatives can act as inhibitors of specific enzymes or receptors, leading to their biological effects. The exact pathways and molecular targets depend on the specific derivative and its intended application .

Comparison with Similar Compounds

Similar Compounds

    Indene: The parent compound without the ethyl group.

    1-Methyl-1H-indene: A similar compound with a methyl group instead of an ethyl group.

    2-Ethyl-1H-indene: An isomer with the ethyl group attached to the second carbon.

Uniqueness

3-Ethyl-1H-indene is unique due to the position of the ethyl group, which can influence its chemical reactivity and physical properties

Properties

IUPAC Name

3-ethyl-1H-indene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12/c1-2-9-7-8-10-5-3-4-6-11(9)10/h3-7H,2,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRXLGZMIIFCVJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CCC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00491530
Record name 3-Ethyl-1H-indene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00491530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2294-91-9
Record name 3-Ethyl-1H-indene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00491530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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